molecular formula C25H27N9S B1193061 LSD1-IN-C26

LSD1-IN-C26

カタログ番号 B1193061
分子量: 485.614
InChIキー: YMPCSSJFKYSFEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LSD1-IN-C26 is a novel selective inhibitor of histone lysine specific demethylase 1 (lsd1/kdm1a), displaying fad-competitive binding to lsd1, concentration-dependently inducing accumulation of h3k4me1/me2 and h3k9me2, increasing expression levels of epithelial cell markers e-cadherin and claudin-1, down-regulating mesenchymal cell marker n-cadherin and the upstream transcription factors snail and slug

科学的研究の応用

Synthesis and Biological Characterization

  • LSD1/KDM1A is implicated in cancer development, and targeting LSD1 is a promising strategy for cancer therapy. Compound C26, a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, has been synthesized and characterized as an effective LSD1 inhibitor. It inhibits LSD1 in a reversible manner and shows selectivity over other enzymes like MAO-A/B. In A549 cells, C26 induced the accumulation of specific histone markers and inhibited cell migration, highlighting its potential for cancer treatment (Wang et al., 2019).

Mechanisms and Clinical Implications

  • LSD1 plays a critical role in various biological processes, including embryonic development and tumor-cell growth. Its overexpression in several tumors makes it a target for cancer therapy. Inhibitors of LSD1, including LSD1-IN-C26, can potentially serve as anticancer agents, suggesting a significant role in cancer treatment (Zheng et al., 2015).

LSD1 Inhibitors in Therapeutics

  • The development of LSD1 inhibitors, including LSD1-IN-C26, is crucial for treating various diseases, including cancer, neurological, inflammatory, cardiovascular, and viral diseases. These inhibitors show potential in improving the efficacy of treatments for these conditions (Stazi et al., 2016).

Role in Acute Myeloid Leukemia

  • In the context of acute myeloid leukemia (AML), LSD1-IN-C26, through its inhibition of LSD1, plays an essential role in the self-renewal of leukemic stem cells. Its inhibition has led to the development of both reversible and irreversible inhibitors, expanding the therapeutic applications in AML (Mould et al., 2015).

LSD1 in Cancer Stemness

  • LSD1/KDM1A is a key player in regulating cancer stem cells (CSCs). Overexpression of LSD1 is associated with aggressive cancer types. LSD1-IN-C26, by targeting LSD1, can regulate the pool of CSCs in leukemias and solid tumors, offering a promising approach in cancer therapy (Karakaidos et al., 2019).

LSD1 in Cell Biology

  • LSD1 plays a role in gene activation and is involved in various pathological processes like tumorigenesis. Understanding the structural and functional aspects of LSD1, including its inhibition by compounds like LSD1-IN-C26, is crucial for developing novel treatments (Forneris et al., 2009).

Inhibition and Therapeutic Potentials

  • Phenelzine analogues like LSD1-IN-C26 have shown effectiveness in modulating histone methylation in cancer cells. These inhibitors have potential applications in cancer therapy and possibly in neurodegenerative diseases due to their protective effects under oxidative stress (Prusevich et al., 2014).

Medicinal Chemistry Insights

  • The medicinal chemistry strategies in designing LSD1 inhibitors like LSD1-IN-C26 are focused on their roles in cancer and other diseases. These strategies include understanding the clinical significance of LSD1 and developing drug-like epigenetic modulators (Wang et al., 2015).

特性

製品名

LSD1-IN-C26

分子式

C25H27N9S

分子量

485.614

IUPAC名

2-(((1H-Benzo[d]imidazol-2-yl)methyl)thio)-5-methyl-N-(4-(4-methylpiperazin-1-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C25H27N9S/c1-17-15-23(27-18-7-9-19(10-8-18)33-13-11-32(2)12-14-33)34-24(26-17)30-25(31-34)35-16-22-28-20-5-3-4-6-21(20)29-22/h3-10,15,27H,11-14,16H2,1-2H3,(H,28,29)

InChIキー

YMPCSSJFKYSFEG-UHFFFAOYSA-N

SMILES

CN1CCN(C2=CC=C(NC3=CC(C)=NC4=NC(SCC5=NC6=CC=CC=C6N5)=NN34)C=C2)CC1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LSD1-IN-C26;  LSD1 IN C26;  LSD1INC26

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
LSD1-IN-C26
Reactant of Route 2
Reactant of Route 2
LSD1-IN-C26
Reactant of Route 3
Reactant of Route 3
LSD1-IN-C26
Reactant of Route 4
Reactant of Route 4
LSD1-IN-C26
Reactant of Route 5
Reactant of Route 5
LSD1-IN-C26
Reactant of Route 6
Reactant of Route 6
LSD1-IN-C26

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。